An In-depth Technical Guide to 5-Nitrobenzoxazole: Chemical Properties, Structure, and Synthetic Utility
An In-depth Technical Guide to 5-Nitrobenzoxazole: Chemical Properties, Structure, and Synthetic Utility
Introduction
5-Nitrobenzoxazole is a heterocyclic aromatic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. As a derivative of benzoxazole, it possesses a unique bicyclic structure composed of a benzene ring fused to an oxazole ring. The inclusion of a nitro group at the 5-position critically influences its electronic properties and chemical reactivity, making it a versatile building block for the synthesis of more complex molecules.[1][] This guide provides a comprehensive overview of the chemical and structural properties of 5-Nitrobenzoxazole, its synthesis, reactivity, and key applications, offering valuable insights for researchers, scientists, and professionals in drug development.
Physicochemical and Structural Properties
5-Nitrobenzoxazole presents as a light yellow to brown solid at room temperature.[3] Its core structure consists of a planar benzoxazole ring system, with the nitro group substituent significantly impacting its molecular properties.
Core Structure of 5-Nitrobenzoxazole
Caption: Chemical structure of 5-Nitro-1,3-benzoxazole.
The nitro group is a strong electron-withdrawing group, which deactivates the benzene ring towards electrophilic aromatic substitution and activates it for nucleophilic aromatic substitution.[4] This electronic feature is central to its utility in organic synthesis.
Quantitative Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₇H₄N₂O₃ | [5][6][] |
| Molecular Weight | 164.12 g/mol | [5][6][][8] |
| Melting Point | 127-129 °C | [5] |
| Boiling Point | 294.2 ± 13.0 °C (Predicted) | [5][9] |
| Density | 1.473 ± 0.06 g/cm³ (Predicted) | [5][8][9] |
| Appearance | Light yellow to brown solid | [3] |
| CAS Number | 70886-33-8 | [5][6][] |
| Topological Polar Surface Area | 71.9 Ų | [10] |
| XLogP3 | 1.4 | [10] |
Spectroscopic Profile
Detailed spectroscopic data for 5-Nitrobenzoxazole is not widely available in public databases. However, characteristic spectral features can be inferred from its structure and data from closely related analogues.
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically 7.5-9.0 ppm). The protons on the benzene ring will exhibit splitting patterns (doublets and doublet of doublets) influenced by their position relative to the nitro group and the fused oxazole ring. Specifically, the proton at C4 would likely be the most deshielded due to its proximity to the electron-withdrawing nitro group and the oxazole nitrogen.
-
¹³C NMR: The carbon NMR would show seven distinct signals. The carbon atom (C5) attached to the nitro group is expected to be significantly deshielded. The carbon at position 2 in the oxazole ring typically appears at a characteristic downfield shift (around 150-160 ppm).
-
Infrared (IR) Spectroscopy: The IR spectrum is a powerful tool for identifying the key functional groups.[11] Key expected absorption bands include:
-
Asymmetric NO₂ Stretch: Strong band around 1500-1560 cm⁻¹
-
Symmetric NO₂ Stretch: Strong band around 1300-1370 cm⁻¹
-
C=N Stretch (oxazole): Medium band around 1600-1680 cm⁻¹
-
Aromatic C=C Stretch: Medium bands in the 1400-1600 cm⁻¹ region
-
C-O Stretch: Strong band around 1020-1250 cm⁻¹
-
-
Mass Spectrometry: The mass spectrum should show a prominent molecular ion peak (M+) at m/z = 164. Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and subsequent cleavage of the benzoxazole ring.
Synthesis and Reactivity
Synthesis of 5-Nitrobenzoxazole
A common and efficient method for the synthesis of 5-Nitrobenzoxazole is the cyclocondensation of 2-amino-4-nitrophenol with triethyl orthoformate.[5]
Reaction Scheme: 2-Amino-4-nitrophenol + Triethyl Orthoformate → 5-Nitrobenzoxazole + Ethanol
This reaction proceeds by heating the reactants, often without a solvent, where triethyl orthoformate serves as both a reactant and the reaction medium.
Causality of Experimental Choices:
-
2-Amino-4-nitrophenol: This starting material provides the pre-formed benzene ring with the correctly positioned amino, hydroxyl, and nitro groups necessary for the formation of the 5-nitrobenzoxazole scaffold.
-
Triethyl Orthoformate: This reagent serves as a one-carbon source required to form the C2 position of the oxazole ring. It reacts first with the more nucleophilic amino group, followed by an intramolecular cyclization with the hydroxyl group, and subsequent elimination of ethanol molecules drives the reaction to completion.
-
High Temperature (150 °C): The elevated temperature is necessary to overcome the activation energy for the condensation and cyclization steps and to facilitate the removal of the ethanol byproduct, which shifts the equilibrium towards the product.
Experimental Protocol: Synthesis of 5-Nitrobenzoxazole
-
To a 50 mL round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-4-nitrophenol (5.0 mmol, 1.0 eq.).
-
Add triethyl orthoformate (60.0 mmol, 12.0 eq.).
-
Slowly heat the reaction mixture to 150 °C with stirring.
-
Maintain the reaction at this temperature for 6 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess triethyl orthoformate and the ethanol byproduct by distillation under reduced pressure.
-
The crude product is then purified by silica gel column chromatography to yield 5-nitrobenzoxazole.[5]
Synthetic Workflow Diagram
Caption: Workflow for the synthesis of 5-Nitrobenzoxazole.
Key Reactions and Reactivity
The reactivity of 5-Nitrobenzoxazole is dominated by the electron-withdrawing nature of the nitro group.
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, yielding 5-aminobenzoxazole. This transformation is a cornerstone of its use as a synthetic intermediate, as the resulting amino group can be further functionalized. Common reducing agents include:
-
Catalytic hydrogenation (e.g., H₂, Pd/C).[12]
-
Metal-acid systems (e.g., Sn/HCl, Fe/HCl).
-
Sodium dithionite.
-
-
Nucleophilic Aromatic Substitution (SₙAr): The presence of the nitro group strongly activates the benzene ring for nucleophilic attack, particularly at positions ortho and para to the nitro group (C4 and C6).[8][13] While there isn't a leaving group at these positions in the parent molecule, this reactivity becomes highly relevant in substituted 5-nitrobenzoxazoles, where a halogen at the C4 or C6 position would be readily displaced by nucleophiles. This is a key strategy for introducing further diversity into the molecular scaffold.[14]
-
Reactions at the C2 Position: The C2 position of the benzoxazole ring is somewhat electrophilic and can be a site for certain reactions. For instance, it is involved in copper-catalyzed direct carboxylation reactions with carbon dioxide, highlighting its utility in C-H activation chemistry.[]
Applications in Research and Development
5-Nitrobenzoxazole is primarily utilized as a key intermediate in the synthesis of a wide range of target molecules with diverse biological activities and material properties.[1]
Drug Development and Medicinal Chemistry
The benzoxazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds.[15] The 5-nitro derivative serves as a crucial starting point for creating analogues with various pharmacological profiles.
-
Anthelmintic Agents: Derivatives of 5-nitrobenzoxazole have been synthesized and investigated for their potential as anthelmintic (anti-parasitic worm) drugs.[16][17] The synthetic strategy often involves the reduction of the nitro group to an amine, followed by the construction of more complex side chains.
-
Antimicrobial and Antifungal Agents: The electron-deficient nature of the ring system and the potential for modification make it a valuable scaffold for the development of new antimicrobial and antifungal compounds.[1]
-
Enzyme Inhibitors: The benzoxazole core can interact with the active sites of various enzymes. By modifying the substituents, starting from the 5-nitro precursor, researchers can design potent and selective enzyme inhibitors for various therapeutic targets.
Materials Science
The electronic properties of 5-Nitrobenzoxazole make it an interesting candidate for applications in materials science.
-
Fluorescent Probes and Sensors: The conjugated π-system of the benzoxazole ring, modulated by the electron-withdrawing nitro group, can be exploited in the design of fluorescent molecules. These can be developed into probes and sensors for detecting specific analytes.[1]
-
Optoelectronic Devices: Its electron-withdrawing characteristics suggest potential use in developing electron-transport layers in certain optoelectronic devices.[1]
Safety and Handling
As with all nitroaromatic compounds, 5-Nitrobenzoxazole should be handled with care in a well-ventilated laboratory, using appropriate personal protective equipment (PPE).
-
Hazards: It is classified as harmful if swallowed (H302), causes skin irritation (H315), causes eye irritation (H320), and may cause respiratory irritation (H335).[3]
-
Precautions: Avoid breathing dust, and avoid contact with skin and eyes.[3] Standard laboratory PPE, including safety goggles, gloves, and a lab coat, is required.
-
Storage: Store in a cool, dry place away from incompatible materials.[1]
Detailed toxicological and ecological data are limited, and the compound should be handled as potentially hazardous.
Conclusion
5-Nitrobenzoxazole is a synthetically valuable heterocyclic compound whose chemical properties are largely defined by the interplay between the benzoxazole core and the powerful electron-withdrawing nitro group. Its straightforward synthesis and versatile reactivity, particularly the facile reduction of the nitro group and the potential for nucleophilic substitution, have established it as a key building block in the development of novel pharmaceuticals and advanced materials. For researchers in organic synthesis and drug discovery, a thorough understanding of the principles outlined in this guide is essential for effectively harnessing the synthetic potential of this important intermediate.
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